molecular formula C20H17N7OS B2628292 Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1257552-65-0

Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2628292
CAS RN: 1257552-65-0
M. Wt: 403.46
InChI Key: WETXWSRULABIEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthetic strategy entails the use of Sonogashira and Stille reactions .


Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by suitable spectroscopic techniques . The structure of the newly synthesized compound was established by means of an elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .


Chemical Reactions Analysis

These compounds have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives can be systematically modified by varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for the modification of the photocatalyst’s optoelectronic and photophysical properties .

Mechanism of Action

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7OS/c28-20(14-3-4-17-18(12-14)25-29-24-17)27-10-8-26(9-11-27)19-6-5-16(22-23-19)15-2-1-7-21-13-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETXWSRULABIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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